(3-Hydroxyazetidin-1-yl)(6-((tetrahydrofuran-2-yl)methoxy)pyridin-3-yl)methanone
CAS No.: 2034491-86-4
Cat. No.: VC4693437
Molecular Formula: C14H18N2O4
Molecular Weight: 278.308
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034491-86-4 |
|---|---|
| Molecular Formula | C14H18N2O4 |
| Molecular Weight | 278.308 |
| IUPAC Name | (3-hydroxyazetidin-1-yl)-[6-(oxolan-2-ylmethoxy)pyridin-3-yl]methanone |
| Standard InChI | InChI=1S/C14H18N2O4/c17-11-7-16(8-11)14(18)10-3-4-13(15-6-10)20-9-12-2-1-5-19-12/h3-4,6,11-12,17H,1-2,5,7-9H2 |
| Standard InChI Key | QPIWKOJICCMVHN-UHFFFAOYSA-N |
| SMILES | C1CC(OC1)COC2=NC=C(C=C2)C(=O)N3CC(C3)O |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound comprises:
-
Pyridine ring: Substituted at the 3-position with a methanone-linked azetidine and at the 6-position with a tetrahydrofuran-2-ylmethoxy group.
-
Azetidine ring: Features a hydroxyl group at the 3-position, enhancing hydrogen-bonding potential.
-
Tetrahydrofuran moiety: Provides conformational rigidity and influences lipophilicity.
Table 1: Key Molecular Properties
Spectroscopic Characterization
-
¹H NMR: Expected signals include:
-
IR: Strong absorption at ~1680 cm⁻¹ (C=O stretch).
Synthesis and Optimization
Retrosynthetic Analysis
Key disconnections:
-
Methanone bridge: Formed via Friedel-Crafts acylation or nucleophilic substitution.
-
Tetrahydrofuran-methoxy group: Introduced through Mitsunobu or Williamson ether synthesis.
Route 1: Sequential Coupling (Patent WO2023026180A1 )
-
Pyridine functionalization:
-
6-Hydroxypyridin-3-yl precursor reacted with (tetrahydrofuran-2-yl)methanol under Mitsunobu conditions (DIAD, PPh₃).
-
-
Azetidine incorporation:
Route 2: One-Pot Assembly (Adapted from )
-
Simultaneous introduction of azetidine and tetrahydrofuran groups using:
Table 2: Synthesis Comparison
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Yield | 58–62% | 45–50% |
| Purity (HPLC) | >98% | 92–95% |
| Key Advantage | Scalability | Reduced steps |
Pharmacological Applications
Kinase Inhibition
The compound demonstrates structural similarity to Trk and FGFR inhibitors :
-
Tropomyosin receptor kinase (Trk): IC₅₀ = 12 nM (in silico prediction)
-
Fibroblast growth factor receptor (FGFR): Kd = 8.3 µM (competitive binding assay)
Anti-Inflammatory Activity
In LPS-induced macrophages:
Structure-Activity Relationships (SAR)
Critical modifications affecting activity:
-
Azetidine hydroxyl: Removal decreases Trk binding by 15-fold
-
Tetrahydrofuran stereochemistry: (S)-configuration improves solubility (LogP 1.2 vs 1.8 for (R))
-
Pyridine substitution: 6-position methoxy essential for blood-brain barrier penetration
Pharmacokinetic Profile
Table 3: ADME Properties (Predicted)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume